molecular formula C12H11BrN2O2S B2783043 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide CAS No. 380349-08-6

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide

Cat. No.: B2783043
CAS No.: 380349-08-6
M. Wt: 327.2
InChI Key: ZYTCICJMXGACNY-UHFFFAOYSA-N
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Description

3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a bromophenyl group, and a sulfonamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide typically involves the following steps:

  • Bromination: The starting material, benzene-1-sulfonamide, undergoes bromination to introduce the bromophenyl group at the 4-position.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromophenyl group can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-nitro-N-(4-bromophenyl)benzene-1-sulfonamide.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can be employed in the study of enzyme inhibition and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-N-(3-aminophenyl)benzene-1-sulfonamide

  • 3-Amino-N-(3-bromophenyl)benzene-1-sulfonamide

  • N-(4-bromophenyl)-3-(aminosulfonyl)benzamide

Uniqueness: 3-Amino-N-(4-bromophenyl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCICJMXGACNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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